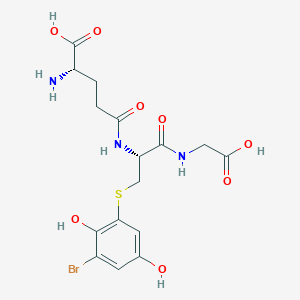![molecular formula C6H10N2O3 B054205 ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate CAS No. 120814-63-3](/img/structure/B54205.png)
ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate, commonly known as ethyl acetylcarbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry. Ethyl acetylcarbamate is a white crystalline solid with a molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol.
作用机制
The exact mechanism of action of ethyl acetylcarbamate is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters such as GABA, glutamate, and acetylcholine. Ethyl acetylcarbamate has been reported to enhance the activity of GABA receptors, which results in the inhibition of neuronal activity. It has also been reported to inhibit the activity of glutamate receptors, which are involved in the excitatory neurotransmission. Furthermore, ethyl acetylcarbamate has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Ethyl acetylcarbamate has been reported to exhibit various biochemical and physiological effects. In animal studies, it has been reported to exhibit anticonvulsant, sedative, and anxiolytic properties. It has also been reported to reduce the locomotor activity and induce muscle relaxation. Furthermore, ethyl acetylcarbamate has been reported to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the oxidative stress and inflammation in various tissues such as liver, brain, and kidney.
实验室实验的优点和局限性
Ethyl acetylcarbamate has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, one of the main limitations is its instability under acidic and basic conditions. It is also sensitive to light and heat, which can result in the degradation of the compound. Furthermore, the exact mechanism of action of ethyl acetylcarbamate is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the research on ethyl acetylcarbamate. One of the main directions is to further investigate its potential applications in medicine, agriculture, and food industry. In medicine, it can be used as a potential drug candidate for the treatment of various neurological disorders such as epilepsy, anxiety disorders, and insomnia. In agriculture, it can be used as a safer alternative to conventional pesticides and herbicides. In the food industry, it can be used as a natural flavoring agent in various food products. Furthermore, future research can focus on elucidating the exact mechanism of action of ethyl acetylcarbamate and its potential side effects.
合成方法
Ethyl acetylcarbamate can be synthesized by reacting ethyl carbamate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 80-90°C for several hours. The yield of the reaction is around 70-80%. The chemical structure of ethyl acetylcarbamate can be confirmed by various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
科学研究应用
Ethyl acetylcarbamate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, ethyl acetylcarbamate has been reported to exhibit anticonvulsant, sedative, and anxiolytic properties. It has been used as a potential drug candidate for the treatment of epilepsy, anxiety disorders, and insomnia. In agriculture, ethyl acetylcarbamate has been used as a pesticide and herbicide due to its ability to inhibit the growth of various pests and weeds. In the food industry, ethyl acetylcarbamate has been used as a flavoring agent in various food products such as wine, beer, and bread.
属性
CAS 编号 |
120814-63-3 |
|---|---|
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
ethyl (NZ)-N-[(E)-1-amino-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-6(10)8-5(7)3-4-9/h3-4,9H,2H2,1H3,(H2,7,8,10)/b4-3+ |
InChI 键 |
MODMRHNTAMVPOR-HWKANZROSA-N |
手性 SMILES |
CCOC(=O)N/C(=C/C=O)/N |
SMILES |
CCOC(=O)N=C(C=CO)N |
规范 SMILES |
CCOC(=O)NC(=CC=O)N |
同义词 |
Carbamic acid, (3-hydroxy-1-imino-2-propenyl)-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)












